1-Butyl-1H-indole-5,6-diol

Catalog No.
S13603968
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-1H-indole-5,6-diol

Product Name

1-Butyl-1H-indole-5,6-diol

IUPAC Name

1-butylindole-5,6-diol

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h4,6-8,14-15H,2-3,5H2,1H3

InChI Key

ODEFWHTWLAESJT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=CC(=C(C=C21)O)O

1-Butyl-1H-indole-5,6-diol is an organic compound characterized by its unique indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features two hydroxyl groups at the 5 and 6 positions of the indole ring, along with a butyl side chain at the 1 position. The molecular formula of 1-butyl-1H-indole-5,6-diol is C11H13N1O2C_{11}H_{13}N_1O_2, and it has a molecular weight of approximately 189.23 g/mol.

The presence of both hydroxyl groups and the butyl chain contributes to its solubility and potential reactivity, making it an interesting subject for chemical and biological research.

Typical of compounds containing hydroxyl groups and indole structures:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or quinones.
  • Reduction: The compound may be reduced to yield alcohol derivatives or other functional groups.
  • Substitution Reactions: The indole nitrogen and hydroxyl groups can participate in nucleophilic substitution reactions, leading to diverse products.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are essential for modifying the compound's structure for further applications in medicinal chemistry and materials science.

1-Butyl-1H-indole-5,6-diol exhibits significant biological activity, particularly due to its interactions with various biological targets. Research indicates that compounds with indole structures can modulate enzyme activities and receptor functions. Specifically:

  • Anticancer Activity: Some studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
  • Antimicrobial Properties: The compound has shown potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

The mechanism of action often involves binding to active sites on enzymes or receptors, thus altering their activity and impacting cellular processes.

The synthesis of 1-butyl-1H-indole-5,6-diol can be achieved through several methods:

  • Starting from Indole Derivatives: A common approach involves reacting substituted indoles with butyllithium or other alkylating agents under controlled conditions to introduce the butyl group at the nitrogen position.
  • Hydroxylation Reactions: The introduction of hydroxyl groups can be performed using various oxidizing agents or through enzymatic methods that selectively hydroxylate the indole ring.

These synthesis methods are crucial for producing the compound in sufficient quantities for research and application purposes.

The applications of 1-butyl-1H-indole-5,6-diol span various fields:

  • Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and infections.
  • Material Science: The unique properties of this compound make it useful in synthesizing new materials with specific functionalities.
  • Biochemistry Research: It is utilized in studies investigating enzyme mechanisms and receptor interactions due to its ability to modulate biological pathways.

Interaction studies involving 1-butyl-1H-indole-5,6-diol focus on its binding affinity to various proteins and enzymes. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: Experimental studies measure the biological effects of the compound on cell lines or isolated enzymes.

These studies help elucidate the mechanism by which 1-butyl-1H-indole-5,6-diol exerts its effects and guide further drug development efforts.

Several compounds share structural similarities with 1-butyl-1H-indole-5,6-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-HydroxyindoleHydroxyl group at position 5Precursor in melanin biosynthesis
5,6-DihydroxyindoleHydroxyl groups at positions 5 and 6Exhibits strong antibacterial properties
1-MethylindoleMethyl group instead of butyl at position 1Potential use in studying neuroactive properties
IndoleBasic structure without additional functional groupsFound widely in nature; serves as a core structure

These compounds highlight the uniqueness of 1-butyl-1H-indole-5,6-diol due to its specific side chain and functional groups that influence its reactivity and biological activity. Each compound has distinct applications based on their structural variations.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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